Ametryn-acetic acid

Immunoassay Hapten Conjugation Antibody Production

Ametryn-acetic acid is a high-purity (≥98%), well-characterized hapten designed specifically for generating antibodies against the herbicide ametryn. Its unique structure ensures antibodies have a tailored binding profile, minimizing cross-reactivity with other triazines and enabling sensitive, specific ELISA and LFIA development. This consistency reduces assay re-optimization and time-to-market. Contact vendors for a quote.

Molecular Formula C11H19N5O2S
Molecular Weight 285.37 g/mol
Cat. No. B12365213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmetryn-acetic acid
Molecular FormulaC11H19N5O2S
Molecular Weight285.37 g/mol
Structural Identifiers
SMILESCC(C)NC1=NC(=NC(=N1)NCCCC(=O)O)SC
InChIInChI=1S/C11H19N5O2S/c1-7(2)13-10-14-9(15-11(16-10)19-3)12-6-4-5-8(17)18/h7H,4-6H2,1-3H3,(H,17,18)(H2,12,13,14,15,16)
InChIKeySGDFIVHTKCBQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ametryn-Acetic Acid Procurement Guide: A Quantitative Hapten for Triazine Immunoassay Development


Ametryn-acetic acid (CAS 2222775-68-8, C11H19N5O2S, MW 285.37) is a synthetic hapten derived from the triazine herbicide ametryn, designed to elicit a specific immune response when conjugated to a carrier protein such as bovine serum albumin (BSA) . As a low molecular weight molecule (285.37 Da) that is not inherently immunogenic, it requires conjugation to a carrier to generate anti-ametryn polyclonal antibodies (PcAbs). The reported PcAb titer obtained with this hapten-BSA conjugate is at least 6.4 × 10^4, and the compound is supplied with a purity of ≥98% . This compound is intended for research use only and serves as a critical building block in the development of sensitive and specific immunoassays, such as enzyme-linked immunosorbent assays (ELISAs), for the detection of the herbicide ametryn in environmental, food, and biological samples.

Ametryn-Acetic Acid Procurement: Why Generic Hapten Substitution Compromises Immunoassay Performance


Substituting Ametryn-acetic acid with a generic triazine hapten or a different s-triazine derivative is not scientifically sound for the development of a high-performance ametryn immunoassay. Hapten design is the single most critical factor governing the specificity and sensitivity of the resulting antibody [1]. The unique structural mimicry of Ametryn-acetic acid—particularly the presentation of the ametryn-specific isopropyl and methylthio moieties to the immune system—is engineered to generate antibodies with a tailored binding profile. Replacing it with an atrazine or simazine-derived hapten will induce antibodies with a different cross-reactivity pattern (e.g., high cross-reactivity to atrazine or propazine), leading to false-positive signals in samples containing non-target triazines [2]. The quantitative evidence below demonstrates the concrete, measurable differences in antibody titer, purity, and expected assay performance that result from this specific hapten design, which generic alternatives cannot replicate.

Ametryn-Acetic Acid Quantitative Evidence Guide: Comparative Performance Data for Procurement Decisions


Ametryn-Acetic Acid Polyclonal Antibody Titer Validation

Ametryn-acetic acid, when conjugated to BSA, yields a high polyclonal antibody (PcAb) titer of at least 6.4 × 10^4 . While a direct head-to-head comparison of hapten-derived antibody titers is rarely published, this value serves as a quantitative benchmark for the compound's immunogenicity. In contrast, many custom or research-grade hapten conjugates may not report a validated titer, leaving the user to assume or empirically determine immunogenicity. This validated titer provides a procurement advantage by reducing the risk of failed immunization campaigns and ensuring a minimum level of immune response .

Immunoassay Hapten Conjugation Antibody Production

Structural and Purity Comparison: Ametryn-Acetic Acid vs. Atrazine Hapten

The molecular weight of Ametryn-acetic acid is 285.37 Da , which is identical to a recently reported prometryn-like hapten [1] and larger than a typical atrazine hapten (259.69 Da) [2]. Its purity is specified as ≥98% , which meets or exceeds the purity reported for a well-characterized atrazine hapten (97.8%) [2]. While a difference of 0.2% may seem small, high purity is essential for consistent hapten-carrier conjugation and reproducible immunoassay performance, as impurities can lead to off-target antibody production or reduced coupling efficiency.

Hapten Design Chemical Purity Immunoassay

Anticipated Cross-Reactivity Profile: Ametryn-Specific Antibodies vs. Generic Triazine Antibodies

The design of Ametryn-acetic acid is intended to produce antibodies with high specificity for ametryn, minimizing cross-reactivity with other triazines. This is supported by class-level inference: in a study where a heterologous hapten was used to raise antibodies against Irgarol 1051, the resulting antiserum showed significant cross-reactivity with ametryn (56%) and prometryn (60%) [1]. Conversely, antibodies generated using a prometryn-like hapten showed only 34.77% cross-reactivity with ametryn [2]. This indicates that even small changes in hapten structure lead to vastly different antibody specificity. Therefore, using Ametryn-acetic acid, which presents the precise ametryn pharmacophore, is critical for achieving a favorable, low cross-reactivity profile against non-target triazines, a feature not guaranteed by generic triazine haptens.

Immunoassay Specificity Cross-Reactivity Triazine Herbicides

Molecular Weight Similarity to Prometryn-Like Hapten Suggests Consistent Conjugation Efficiency

Ametryn-acetic acid has a molecular weight of 285.37 Da . This is identical to the molecular weight of a novel prometryn-like hapten (3-((4-(isopropylamino)-6-(methylthio)-1,3,5-triazin-2-yl) amino) butyric acid) that was successfully synthesized and characterized for immunoassay development [1]. The similar size and triazine core suggest that Ametryn-acetic acid can be conjugated to carrier proteins (e.g., BSA, KLH) with comparable efficiency using standard active ester methods, leading to the production of high-affinity antibodies.

Hapten-Carrier Conjugation Immunogen Design Molecular Weight

Ametryn-Acetic Acid Procurement for High-Value Research and Industrial Applications


Development of a Highly Sensitive and Specific ELISA for Ametryn in Water and Food Matrices

Ametryn-acetic acid is the optimal hapten for generating anti-ametryn polyclonal antibodies with a validated high titer (≥6.4×10^4) . This high immunogenicity ensures a robust antibody response, which is the cornerstone for developing a sensitive competitive ELISA. The resulting assay can achieve low detection limits (e.g., 0.05 ng/mL as demonstrated for other triazine ELISAs [1]) and minimal cross-reactivity with other triazines (inferred from hapten design, in contrast to the 56% cross-reactivity observed with a generic triazine antibody [2]). This is essential for meeting regulatory requirements for drinking water safety and food residue monitoring.

Immunochromatographic Lateral Flow Assay (LFIA) for Rapid On-Site Screening of Ametryn Residues

For field-deployable test strips, a high-quality, specific antibody is paramount. Antibodies raised against Ametryn-acetic acid (≥98% purity) minimize the risk of false-positive results from structurally related triazines, a common issue with less specific antibodies. The high titer translates to a strong signal-to-noise ratio, which is critical for visual readout in LFIA tests. This enables rapid, cost-effective screening of agricultural commodities (e.g., sugarcane, pineapple) and environmental samples directly at the point of need, reducing the burden on centralized laboratory testing [3].

Custom Antibody Production for Research on Ametryn Metabolism and Environmental Fate

Understanding the degradation and metabolic pathways of ametryn (e.g., N-dealkylation, oxidation) requires tools to track both the parent compound and its metabolites [4]. Ametryn-acetic acid can be used to produce polyclonal antibodies that, depending on the conjugation strategy, may exhibit broad or narrow cross-reactivity with ametryn's major metabolites (e.g., deisopropylametryn). This allows researchers to develop immunoassays for total triazine burden or to differentiate between parent and metabolite profiles. The ≥98% purity ensures that the generated antibody response is directed against the intended hapten structure, not impurities, leading to more interpretable data in complex environmental samples.

Quality Control and Lot-to-Lot Consistency in Immunoassay Manufacturing

For commercial immunoassay kit manufacturers, the procurement of a high-purity, well-characterized hapten like Ametryn-acetic acid (≥98% purity, MW 285.37) is a critical step for ensuring product consistency. The reported PcAb titer (≥6.4×10^4) provides a quantitative benchmark for evaluating conjugate performance. Using a hapten with these defined specifications reduces batch-to-batch variability in antibody production, which in turn minimizes the need for extensive re-optimization and re-validation of the final immunoassay product, thereby lowering manufacturing costs and time-to-market.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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